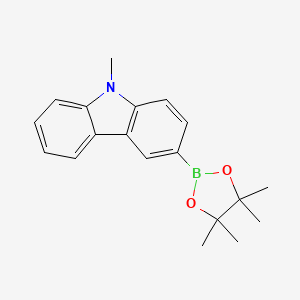

9-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole

Description

IUPAC Nomenclature and Molecular Formula Analysis

The systematic International Union of Pure and Applied Chemistry name for this compound is this compound, which precisely describes the substitution pattern on the carbazole ring system. The molecular formula is established as C₁₉H₂₂BNO₂, indicating a molecular composition that includes nineteen carbon atoms, twenty-two hydrogen atoms, one boron atom, one nitrogen atom, and two oxygen atoms. The molecular weight has been consistently reported as 307.20 grams per mole across multiple analytical determinations.

The Chemical Abstracts Service registry number for this compound is 1217891-71-8, providing a unique identifier for chemical database searches and regulatory documentation. The International Chemical Identifier Key is AVCKYKVGQYBADD-UHFFFAOYSA-N, which serves as a standardized representation of the molecular structure. The Simplified Molecular Input Line Entry System representation is CN1C2=C(C=CC=C2)C2=C1C=CC(=C2)B1OC(C)(C)C(C)(C)O1, providing a linear notation that describes the complete connectivity of atoms within the molecular framework.

The structural analysis reveals that this compound belongs to the class of carbazole-boronic ester derivatives, where the boronic ester functionality is specifically positioned at the 3-carbon of the carbazole ring system. The methyl substituent at the 9-position of the carbazole nitrogen creates a specific substitution pattern that influences both the electronic properties and the steric environment around the boron center. The dioxaborolane ring system adopts a five-membered cyclic structure that incorporates the boron atom with two oxygen atoms and two carbon atoms from the pinacol moiety.

X-ray Crystallographic Studies of Boron-Carbazole Coordination Geometry

Crystallographic investigations of carbazole-boronic ester systems have provided valuable insights into the three-dimensional arrangement of atoms and the coordination geometry around the boron center. Studies on related carbazolyl boronic esters have demonstrated that the dioxaborolane ring typically adopts a half-chair conformation while maintaining an approximately planar orientation with respect to the carbazole ring system. The carbazole-boronic ester carbon-boron bond length has been measured at 1.5435 angstroms, which is notably shorter than the typical value of 1.57 angstroms for similar boron-carbon bonds.

The tricyclic carbazole ring system maintains essential planarity with root mean square deviations typically below 0.026 angstroms, indicating minimal distortion from ideal aromatic geometry. In carbazole derivatives with alkyl substituents at the nitrogen position, the alkyl groups consistently deviate from the mean plane of the carbazole system, with methyl carbon atoms showing deviations of approximately 1.59 angstroms from the aromatic plane. This out-of-plane positioning is critical for understanding the steric interactions and conformational preferences of the molecule.

| Structural Parameter | Measurement | Reference |

|---|---|---|

| Carbon-Boron Bond Length | 1.5435 Å | |

| Carbazole Ring Planarity | 0.026 Å deviation | |

| Methyl Group Deviation | 1.59 Å from plane | |

| Dioxaborolane Conformation | Half-chair |

The crystallographic data indicates that the boron atom in the dioxaborolane ring maintains tetrahedral coordination geometry, with bond angles consistent with sp³ hybridization. The pinacol moiety contributes to the stability of the boronic ester through the formation of a rigid five-membered ring that protects the boron center from hydrolysis while maintaining reactivity for cross-coupling reactions. The melting point range of 147-154 degrees Celsius suggests a well-ordered crystal lattice with moderate intermolecular interactions.

The physical appearance of the compound is described as a light brown powder, indicating the presence of extended conjugation within the molecular structure that affects light absorption properties. High-performance liquid chromatography analysis confirms purity levels of 96.0 percent or higher, demonstrating the crystalline material's high degree of chemical homogeneity. Infrared spectroscopic analysis shows conformance to expected vibrational modes for the carbazole-boronic ester functional groups.

Comparative Analysis with Related Carbazole-Boronic Ester Derivatives

Comparative structural analysis with related carbazole-boronic ester derivatives reveals distinctive features that distinguish this compound from analogous compounds. The 9-ethyl-1,4-dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) carbazole derivative demonstrates similar structural characteristics, with methyl groups maintaining coplanarity with the carbazole ring system while the ethyl group extends out of the carbazole plane. This conformational behavior is consistent across the series of nitrogen-alkylated carbazole-boronic esters.

The 9-phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole analog presents a more complex structural arrangement due to the presence of the phenyl substituent at the nitrogen position. This compound has a molecular formula of C₂₄H₂₄BNO₂ and a molecular weight of 369.26 grams per mole, representing a significant increase in molecular size compared to the methyl-substituted derivative. The phenyl substituent introduces additional steric bulk and electronic effects that influence the overall molecular geometry and potential reactivity patterns.

| Compound | Molecular Formula | Molecular Weight | Substitution Pattern |

|---|---|---|---|

| 9-Methyl derivative | C₁₉H₂₂BNO₂ | 307.20 g/mol | Methyl at N-9 |

| 9-Ethyl-1,4-dimethyl derivative | C₂₂H₂₈BNO₂ | 307.17 g/mol | Ethyl at N-9, methyls at C-1,4 |

| 9-Phenyl derivative | C₂₄H₂₄BNO₂ | 369.26 g/mol | Phenyl at N-9 |

| 9-(p-tolyl) derivative | C₂₅H₂₆BNO₂ | 383.30 g/mol | p-Tolyl at N-9 |

The 9-(p-tolyl)-9H-carbazole-3-boronic acid pinacol ester represents another significant structural variant with the Chemical Abstracts Service number 1345614-94-9. This compound exhibits a molecular formula of C₂₅H₂₆BNO₂ and a molecular weight of 383.30 grams per mole, with high purity levels exceeding 98.0 percent by high-performance liquid chromatography analysis. The melting point range of 164-168 degrees Celsius is higher than the methyl derivative, indicating stronger intermolecular interactions in the crystalline state.

Structural variations in the carbazole ring substitution pattern also influence the molecular properties and reactivity profiles. The 9-vinyl-9H-carbazole-3,6-dicarbonitrile derivative demonstrates how different functional groups at various positions on the carbazole ring can modify the electronic characteristics and potential applications of these compounds. The presence of electron-withdrawing nitrile groups significantly alters the electronic distribution compared to the electron-neutral boronic ester functionality.

The comparative analysis reveals that the this compound occupies a unique position within this family of compounds, offering a balanced combination of molecular size, electronic properties, and synthetic accessibility that makes it particularly valuable for organic synthesis applications. The synthesis typically involves cross-coupling reactions such as the Suzuki-Miyaura coupling, which allows for the formation of carbon-carbon bonds between boronic acids and aryl halides under palladium catalysis conditions.

Properties

IUPAC Name |

9-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)carbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22BNO2/c1-18(2)19(3,4)23-20(22-18)13-10-11-17-15(12-13)14-8-6-7-9-16(14)21(17)5/h6-12H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVCKYKVGQYBADD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N(C4=CC=CC=C43)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00718875 | |

| Record name | 9-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00718875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217891-71-8 | |

| Record name | 9-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00718875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Methodology and Reaction Conditions

The direct C-H borylation of carbazole derivatives represents a streamlined approach to introducing boron functionalities. A notable method involves the use of iridium-based catalysts for regioselective borylation at the C3 position of 9-methylcarbazole. The reaction employs carbazole (50.7 g, 0.3 mol), trifluoroacetate (172.2 g, 1.2 mol), and the catalyst system [Ir(OMe)(COD)]₂ (2.0 g, 3 mmol) with ligand L2 (1.04 g, 3 mmol) in tetrahydrofuran (THF) at 80°C for 24 hours. Post-reaction quenching with water, filtration, and solvent evaporation yield the target compound with a purity of 99.3% and an 88.9% yield.

Key Parameters:

Mechanistic Insights

The iridium catalyst facilitates oxidative addition of the C-H bond, followed by transmetallation with the boron source (pinacolborane or derivatives). Reductive elimination regenerates the catalyst and forms the C-B bond. Ligand choice critically impacts regioselectivity, with bulky ligands favoring C3 borylation over competing sites.

Cross-Coupling Reactions with Brominated Precursors

Suzuki-Miyaura Coupling

A two-step synthesis involves the preparation of 3-bromo-9-methyl-9H-carbazole, followed by palladium-catalyzed cross-coupling with pinacolborane. In a representative procedure, 3-bromo-9-methylcarbazole (1.30 g, 5 mmol) reacts with bis(pinacolato)diboron (1.27 g, 5 mmol) in the presence of Pd(dppf)Cl₂ (0.18 g, 0.25 mmol) and KOAc (1.47 g, 15 mmol) in dioxane at 100°C for 12 hours. The product is isolated via column chromatography, yielding 74.4 g (84.6%).

Optimization Table:

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Catalyst Loading | 5 mol% Pd(dppf)Cl₂ | Maximizes turnover |

| Base | KOAc | Enhances stability |

| Solvent | Dioxane | Improves solubility |

| Temperature | 100°C | Accelerates coupling |

Copper-Mediated Arylation

One-Pot Multicomponent Synthesis

Sequential Borylation and Methylation

A one-pot strategy combines carbazole, methylating agents, and boronating reagents. For example, carbazole undergoes N-methylation with methyl iodide in the presence of NaH, followed by iridium-catalyzed borylation as described in Section 1.1. This approach reduces purification steps but requires precise control of reaction sequences to avoid side reactions.

Yield and Purity Considerations

Comparative Analysis of Methods

Efficiency and Scalability

| Method | Advantages | Limitations |

|---|---|---|

| Direct C-H Borylation | High regioselectivity, fewer steps | High catalyst cost |

| Suzuki-Miyaura | Scalable, robust conditions | Requires brominated precursor |

| One-Pot Synthesis | Reduced purification | Complex optimization needed |

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the carbazole core, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can also be performed, especially on the boronic ester group, to yield different functionalized carbazole derivatives.

Substitution: The boronic ester group allows for various substitution reactions, such as Suzuki-Miyaura cross-coupling, to introduce different aryl or vinyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and potassium permanganate (KMnO4).

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, DMF) are common in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carbazole-quinones, while substitution reactions can produce a wide range of arylated carbazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, 9-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole is used as a building block in the synthesis of more complex molecules. Its boronic ester group makes it a versatile intermediate in cross-coupling reactions, facilitating the formation of carbon-carbon bonds.

Biology and Medicine

In biological and medicinal research, this compound is explored for its potential as a pharmacophore. Carbazole derivatives are known for their biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The boronic ester group can be modified to enhance these activities or to improve the compound’s pharmacokinetic properties.

Industry

In the industrial sector, this compound is investigated for its applications in materials science. Carbazole derivatives are used in the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic materials due to their excellent photophysical properties.

Mechanism of Action

The mechanism of action of 9-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole depends on its application. In medicinal chemistry, its effects are mediated through interactions with specific molecular targets, such as enzymes or receptors. The boronic ester group can form reversible covalent bonds with biological nucleophiles, influencing various biochemical pathways.

Comparison with Similar Compounds

Structural Similarities and Differences

Carbazole derivatives with boronate esters exhibit structural variations in substituent type, position, and number of boronate groups. Key analogs include:

Notes:

- Bpin : 4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl.

- Substituents at the 9-position (methyl, phenyl, hexadecyl) influence solubility and steric effects.

- Boronate position (3 vs. 3,6) determines reactivity and conjugation pathways.

Biological Activity

9-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole is a compound that has garnered attention due to its unique structural properties and potential biological activities. As a derivative of carbazole, it belongs to a class of compounds known for diverse pharmacological effects including antimicrobial, anticancer, and neuroprotective properties. This article explores the biological activity of this compound through a review of recent studies and findings.

- Molecular Formula : C19H22BNO2

- Molecular Weight : 307.19 g/mol

- CAS Number : 1217891-71-8

Antimicrobial Activity

Research indicates that carbazole derivatives exhibit significant antimicrobial properties. A study highlighted the synthesis of various N-substituted carbazoles which demonstrated potent activity against several bacterial strains including Staphylococcus aureus and Escherichia coli. For instance, compounds derived from carbazole showed inhibition zones ranging from 10.3 to 15.4 mm at minimal inhibitory concentrations (MIC) between 6.2 and 50 µg/mL .

| Compound | Target Organisms | Zone of Inhibition (mm) | MIC (µg/mL) |

|---|---|---|---|

| 9-Methylcarbazole Derivative | B. subtilis, S. aureus | 10.3 - 15.4 | 6.2 - 50 |

Antitumor Activity

The compound has also been evaluated for its antitumor potential. In vitro studies have shown that certain N-substituted carbazoles can induce apoptosis in cancer cell lines such as A549 (lung carcinoma) and C6 (glioma). Notably, some derivatives exhibited IC50 values as low as 5.9 µg/mL against C6 cells, indicating strong cytotoxic effects .

Neuroprotective Effects

Neuroprotection is another significant aspect of the biological activity of carbazole derivatives. For example, one study reported that specific N-substituted carbazoles could protect neuronal cells from glutamate-induced injury at concentrations as low as 3 µM. This effect is attributed to their antioxidative properties .

Case Studies and Research Findings

- Antitumor Mechanism :

- Signal Transduction Inhibition :

Q & A

Basic: What are the standard synthetic routes for preparing 9-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole?

Answer:

The compound is typically synthesized via Suzuki-Miyaura cross-coupling or direct borylation . Key steps include:

- Borylation of carbazole precursors : Reacting halogenated carbazole derivatives (e.g., 3-bromo-9-methylcarbazole) with bis(pinacolato)diboron (B₂Pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (K₂CO₃) in solvents like 1,4-dioxane or THF at 80–100°C .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) yields the product. Yields range from 60–80%, depending on substituent steric effects and reaction optimization .

Basic: How is the compound characterized post-synthesis?

Answer:

Key characterization methods include:

- NMR spectroscopy :

- HRMS : Validates molecular ion peaks (e.g., [M+H]⁺ at m/z 384.1904) .

- X-ray crystallography : Resolves planar carbazole cores and dihedral angles (e.g., 65.0° between carbazole and phenyl rings) using SHELX programs .

Advanced: How can reaction conditions be optimized for introducing the dioxaborolane group?

Answer:

Optimization strategies include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance boron reagent solubility, while toluene minimizes side reactions .

- Catalyst tuning : Pd(OAc)₂ with SPhos ligand improves coupling efficiency for sterically hindered substrates .

- Temperature control : Lower temperatures (-78°C) prevent deborylation during lithiation steps .

- Reaction monitoring : TLC or LC-MS identifies intermediates and reduces over-borylation byproducts .

Advanced: How to address discrepancies in NMR data, such as missing ¹³C signals for boron-bound carbons?

Answer:

- Quadrupolar broadening : Boron-bound carbons (C-B) often exhibit weak/no ¹³C signals due to quadrupolar relaxation. Use ¹¹B-¹³C HMBC or DEPT-135 to indirectly assign these carbons .

- Alternative techniques : X-ray crystallography or computational modeling (DFT) can validate bonding environments when NMR data is ambiguous .

Advanced: How to design experiments for integrating this compound into organic electronics (e.g., solar cells)?

Answer:

- Suzuki polymerization : Use the compound as a monomer in conjugated polymers for hole-transport layers. Optimize stoichiometry with dibromo comonomers (e.g., 2,7-dibromocarbazole) in THF/water mixtures at 90°C .

- Photovoltaic testing : Blend with electron acceptors (e.g., PCBM) and measure device parameters (PCE, FF) under AM1.5G illumination. High boron content enhances charge mobility but may reduce solubility—balance with alkyl side chains .

Advanced: What challenges arise in X-ray crystallography for structural analysis?

Answer:

- Crystal growth : Slow evaporation of ethanol/dichloromethane (1:1) produces diffraction-quality crystals. Avoid solvents with high volatility .

- Disorder modeling : Methyl/pinacol groups often require ISOR/SIMU restraints in SHELXL to refine anisotropic displacement parameters .

- Data collection : Use MoKα radiation (λ = 0.71073 Å) and multi-scan absorption correction (e.g., CrystalClear) to mitigate extinction effects .

Advanced: How to resolve contradictions in optical properties (e.g., unexpected bathochromic shifts)?

Answer:

- Conformational analysis : Planar carbazole cores (r.m.s. deviation <0.035 Å) typically exhibit blue emission. Twisted geometries (dihedral >60°) due to steric hindrance may redshift fluorescence. Use DFT (B3LYP/6-31G*) to model excited states .

- Environmental effects : Solvatochromism in polar solvents (e.g., DMSO) can mask intrinsic properties. Compare spectra in cyclohexane vs. DMF .

Advanced: What strategies improve yield in multi-step syntheses involving this compound?

Answer:

- Protecting groups : Use TMS or Boc groups to shield reactive sites during borylation .

- One-pot reactions : Sequential Suzuki couplings (e.g., introducing aryl and boron groups) reduce purification steps .

- Microwave assistance : Shorten reaction times (e.g., 30 min vs. 8 h) for Pd-mediated steps while maintaining yields >70% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.